molecular formula C14H9F3N2O5 B14600176 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 59038-65-2

1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene

Katalognummer: B14600176
CAS-Nummer: 59038-65-2
Molekulargewicht: 342.23 g/mol
InChI-Schlüssel: VXVFUNUHVXIFBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phenoxy groups

Vorbereitungsmethoden

The synthesis of 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

59038-65-2

Molekularformel

C14H9F3N2O5

Molekulargewicht

342.23 g/mol

IUPAC-Name

1-(3-methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9F3N2O5/c1-8-6-10(3-4-11(8)18(20)21)24-13-5-2-9(14(15,16)17)7-12(13)19(22)23/h2-7H,1H3

InChI-Schlüssel

VXVFUNUHVXIFBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.